Thiolactomycin
Overview
Description
Thiolactomycin (TLM) is a natural product found in Streptomyces and Nocardia . It is an antibiotic that exhibits a broad antibacterial spectrum and particularly potent activity against Salmonella, Serratia, and Bacteroides .
Synthesis Analysis
The biosynthetic pathway to TLM and related thiotetronates involves a novel iterative polyketide synthase-nonribosomal peptide synthetase . Only four genes (tlmF, tlmG, tlmH, and tlmI) are required for the construction of the characteristic γ-thiolactone skeleton of this class of antibiotics .Molecular Structure Analysis
The molecular formula of Thiolactomycin is C11H14O2S . The structure of Thiolactomycin is (4S)- (2E,5E)-2,4,6-trimethyl-3-hydroxy-2,5,7-octatriene-4-thiolide .Chemical Reactions Analysis
Thiolactomycin selectively targets bacterial fatty acid biosynthesis through inhibition of the β-ketoacyl-acyl carrier protein synthases (KASI/II) that catalyse chain elongation on the type II (dissociated) fatty acid synthase .Physical And Chemical Properties Analysis
Thiolactomycin has a molecular weight of 210.29 g/mol . The exact mass is 210.07 .Scientific Research Applications
Inhibition of Fatty Acid Synthesis in Bacteria
Thiolactomycin exhibits significant inhibitory effects on the fatty acid synthetase system of Escherichia coli, demonstrating its potential as an antibacterial agent. This inhibition is specific to the fatty acid synthetases of E. coli and does not affect those from yeast (Saccharomyces cerevisiae) or mammals (rat liver), which may account for its antibacterial properties and low toxicity in animals (Hayashi et al., 1983).
Broad-Spectrum Antibiotic Activity
Thiolactomycin demonstrates a broad spectrum of in vitro antibacterial activity against various Gram-positive cocci, Enterobacteriaceae, Haemophilus, acid-fast bacteria, and anaerobic bacteria. Its activity is generally moderate and bacteriostatic, and it eludes cross-resistance with other known antibacterial drugs (Noto et al., 1982).
Selective Inhibition of Type II Fatty Acid Synthases
Research indicates that thiolactomycin selectively inhibits type II fatty acid synthases. It affects specific enzymes like [acyl-carrier-protein] acetyltransferase and 3-oxoacyl-ACP synthase in E. coli, providing a mechanism for its action against bacterial fatty acid synthesis (Nishida et al., 1986).
Biosynthetic Origins and Potential as Antimicrobial Agent
Studies on the biosynthetic origins of thiolactomycin reveal its potential as a novel antimicrobial agent. Incorporation studies with 13C-labeled precursors indicate that thiolactomycin is derived from acetate and methylmalonate units, suggesting a new route for the development of useful thiolactomycin analogues (Brown et al., 2003).
Thiolactomycin Resistance Mechanisms
Research has identified mechanisms of thiolactomycin resistance in bacteria, such as mutations in the fabB gene in Escherichia coli, which direct the expression of a mutant protein resistant to thiolactomycin. This provides insight into bacterial resistance and aids in the development of more effective thiolactomycin-based treatments (Jackowski et al., 2002).
Structure-Activity Relationships
Studies on the structure-activity relationships of thiolactomycin have shown that modifications at certain positions of its structure can impact its effectiveness against bacterial enzymes. This research is crucial for developing new analogues with enhanced antibacterial properties (Kim et al., 2006).
Potential Against Malaria and Trypanosomal Agents
Analogues of thiolactomycin have been investigated for their ability to inhibit the growth of the malaria parasite Plasmodium falciparum, as well as Trypanosoma cruzi and Trypanosoma brucei. This indicates thiolactomycin's potential application in treating parasitic infections (Jones et al., 2004).
Thiolactomycin Biosynthesis and Structural Uniqueness
Investigations into the biosynthesis of thiolactomycin highlight its unique structural features. Research has shown that only a few genes are required for the construction of thiolactomycin's characteristic γ‐thiolactone skeleton, making it a distinct class of thiotetronic acid natural products (Tang et al., 2017).
Safety And Hazards
Future Directions
Thiolactomycin has proved effective in in vivo infection models of Mycobacterium tuberculosis and continues to attract interest as a template for drug discovery . The unexpected role of a cytochrome P450 enzyme in thiotetronate ring formation has opened the way to engineering of the biosynthesis of TLM and other thiotetronates to produce novel analogues .
properties
IUPAC Name |
(5R)-4-hydroxy-3,5-dimethyl-5-[(1E)-2-methylbuta-1,3-dienyl]thiophen-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2S/c1-5-7(2)6-11(4)9(12)8(3)10(13)14-11/h5-6,12H,1H2,2-4H3/b7-6+/t11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYQNUQSGEWNWKV-XUIVZRPNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(SC1=O)(C)C=C(C)C=C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C([C@@](SC1=O)(C)/C=C(\C)/C=C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6041139 | |
Record name | Thiolactomycin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6041139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Thiolactomycin | |
CAS RN |
82079-32-1 | |
Record name | Thiolactomycin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=82079-32-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Thiolactomycin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082079321 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Hydroxy-3,5-Dimethyl-5-(2-Methyl-Buta-1,3-Dienyl)-5h-Thiophen-2-One | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04302 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Thiolactomycin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6041139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.